5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one
Description
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is a nitroso-substituted oxazolidinone derivative. Its structure features a 3,5-ditert-butylphenyl group at position 5 of the oxazolidinone ring and a nitroso (-NO) functional group at position 3. The tert-butyl substituents confer significant steric bulk and lipophilicity, while the nitroso group may act as a nitric oxide donor or influence redox reactivity. Limited pharmacokinetic or pharmacological data are available for this compound in the provided evidence, necessitating a focus on structural and functional comparisons with related oxazolidinones.
Properties
CAS No. |
36720-97-5 |
|---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-(3,5-ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)12-7-11(8-13(9-12)17(4,5)6)14-10-19(18-21)15(20)22-14/h7-9,14H,10H2,1-6H3 |
InChI Key |
WFVIFBXUBCRZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2CN(C(=O)O2)N=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one typically involves the reaction of 3,5-ditert-butylphenyl isocyanate with nitrosyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at low temperatures to prevent decomposition of the nitrosyl chloride. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production would likely incorporate advanced purification techniques to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under appropriate conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is primarily based on its ability to interact with biological molecules through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also interfere with cellular signaling pathways and enzyme activities, contributing to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural Features
The table below highlights structural differences among 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one and selected analogues:
Key Observations:
- Steric and Lipophilic Effects: The 3,5-ditert-butylphenyl group in the target compound enhances lipophilicity compared to Metaxalone’s smaller 3,5-dimethylphenoxy group or Contezolid’s fluorinated aryl moiety.
Pharmacological and Toxicological Profiles
Key Observations:
- Mechanistic Diversity: Contezolid’s antibacterial activity contrasts with Metaxalone’s muscle-relaxant effects, highlighting the oxazolidinone scaffold’s versatility.
- Safety: Contezolid’s reduced hematological toxicity compared to other oxazolidinones (e.g., linezolid) suggests substituent-driven safety improvements . The nitroso group in the target compound may pose unique toxicity risks (e.g., nitrosative stress), but this remains speculative without data.
Physicochemical Properties
- Solubility: The tert-butyl groups in the target compound likely reduce aqueous solubility relative to Metaxalone’s phenoxy-methyl group or Contezolid’s polar oxazole moiety.
- Stability : The nitroso group may render the target compound prone to photodegradation or dimerization, whereas Contezolid’s fluorine substituents enhance metabolic stability.
Biological Activity
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is a synthetic organic compound notable for its unique oxazolidinone structure, which incorporates a nitroso group and a tert-butyl substituted phenyl moiety. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications across various fields.
- Molecular Formula : CHNO
- Molecular Weight : 304.384 g/mol
- CAS Number : 36720-97-5
- LogP : 4.394 (indicating lipophilicity)
The compound's structure contributes to its reactivity and biological profile, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound may exhibit antimicrobial properties. For instance, analogs like 3-nitro-1,2-benzothiazole have shown significant antimicrobial activity, suggesting that the nitroso group may enhance such properties in this compound as well.
Antioxidant Properties
The presence of the tert-butyl group is known to confer antioxidant properties. Similar compounds, such as 4-(tert-butyl)phenol, are recognized for their ability to scavenge free radicals and protect cellular components from oxidative damage. This suggests that this compound may also possess antioxidant capabilities.
Cytotoxicity and Anticancer Potential
Preliminary studies on related oxazolidinone derivatives indicate potential cytotoxic effects against various tumorigenic cell lines. For example, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The unique structure of this compound may contribute to similar anticancer activities.
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Nitrosative Stress : The nitroso group may induce cellular stress responses that lead to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Compounds with oxazolidinone structures can interact with various enzymes involved in cell proliferation and survival.
Case Studies
- Cytotoxic Studies : In vitro studies have shown that similar oxazolidinone derivatives exhibit selective toxicity towards cancer cells. For instance, compounds tested against the WI-38 VA-13 subline demonstrated significant cytotoxicity with EC values ranging from 28 ng/mL to 290 ng/mL .
- Antimicrobial Assays : Compounds structurally related to this compound have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. These studies revealed moderate to potent activity against Gram-positive bacteria .
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitroso group + Oxazolidinone framework | Potential anticancer and antioxidant activity |
| 3-Nitro-1,2-benzothiazole | Nitro group on benzothiazole ring | Antimicrobial |
| 4-(tert-butyl)phenol | Tert-butyl substitution | Antioxidant |
| 2-Amino-4-(tert-butyl)phenol | Amino and tert-butyl groups | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
